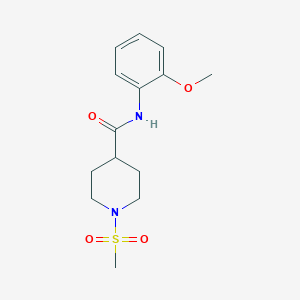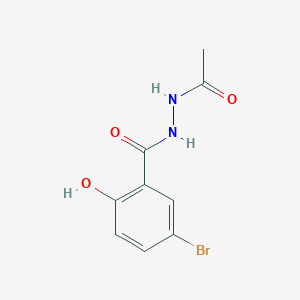![molecular formula C15H13NO5 B5769518 5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid, commonly known as HMB, is a naturally occurring compound that is synthesized in the human body from the amino acid leucine. HMB has been extensively studied for its potential applications in the fields of sports nutrition, muscle wasting, and aging.
科学的研究の応用
HMB has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. In sports nutrition, HMB has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage and soreness. In muscle wasting, HMB has been shown to improve muscle protein synthesis and reduce muscle breakdown. In aging, HMB has been shown to improve muscle function, reduce inflammation, and improve immune function.
作用機序
The mechanism of action of HMB is not fully understood, but it is believed to work through several different pathways. HMB has been shown to activate the mTOR pathway, which is involved in muscle protein synthesis. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
Biochemical and Physiological Effects
HMB has several biochemical and physiological effects in the body. HMB has been shown to increase the activity of enzymes involved in muscle protein synthesis, such as Akt and mTOR. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
実験室実験の利点と制限
HMB has several advantages for lab experiments. HMB is a naturally occurring compound in the human body, which makes it easy to study its effects in vivo. HMB is also relatively stable and easy to synthesize, which makes it easy to use in lab experiments. However, there are some limitations to using HMB in lab experiments. HMB has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, HMB has several different mechanisms of action, which can make it difficult to isolate its specific effects.
将来の方向性
There are several future directions for research on HMB. One area of research is the potential use of HMB in the treatment of muscle wasting and aging. Another area of research is the potential use of HMB in the prevention of muscle damage and soreness in athletes. Additionally, there is a need for more research on the mechanisms of action of HMB, as well as its long-term effects on the body.
Conclusion
In conclusion, HMB is a naturally occurring compound that has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. HMB has several biochemical and physiological effects in the body, and its mechanism of action is not fully understood. While there are some limitations to using HMB in lab experiments, there are several future directions for research on this compound.
合成法
HMB can be synthesized through the condensation of 2-methoxybenzoic acid with glycine, followed by the oxidation of the resulting N-benzoyl glycine to form HMB. Alternatively, HMB can be synthesized through the oxidation of leucine in the presence of an enzyme called α-ketoisocaproate oxygenase.
特性
IUPAC Name |
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17)8-11(12)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSIAAMBIYZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)


![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)


